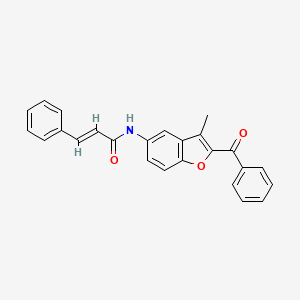

![molecular formula C24H18FNO4 B6544321 2-fluoro-N-[2-(3-methoxybenzoyl)-3-methyl-1-benzofuran-5-yl]benzamide CAS No. 929471-87-4](/img/structure/B6544321.png)

2-fluoro-N-[2-(3-methoxybenzoyl)-3-methyl-1-benzofuran-5-yl]benzamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

2-Fluoro-N-[2-(3-methoxybenzoyl)-3-methyl-1-benzofuran-5-yl]benzamide (FMB) is a synthetic compound derived from benzofuran. It is a member of a class of compounds known as benzamide derivatives, which have been studied for their potential to interact with a variety of biological targets. FMB is of particular interest due to its ability to interact with multiple targets and its potential use in a variety of applications. In

Wissenschaftliche Forschungsanwendungen

Organic Synthesis and Pharmaceuticals

Benzamides, including our compound of interest, continue to attract significant research attention. In the realm of organic synthesis, they serve as versatile building blocks for creating more complex molecules. Additionally, benzamides have found applications in pharmaceutical research. Researchers explore their potential as drug candidates due to their structural diversity and interactions with biological targets .

Biopolymers and Biochemistry

The compound’s unique structure makes it a valuable tool in biopolymers and biochemistry studies. Researchers investigate its interactions with proteins, nucleic acids, and other biomolecules. By understanding these interactions, scientists can design novel materials or optimize existing ones for various applications, such as drug delivery systems or tissue engineering .

Regioselective Suzuki Coupling

The compound can participate in regioselective Suzuki coupling reactions. This synthetic method allows researchers to selectively form carbon-carbon bonds at specific positions within a molecule. By using our compound as a reactant, scientists can access diverse chemical scaffolds for further exploration .

Inhibitors of 17β-Hydroxysteroid Dehydrogenase Type 1 (17β-HSD1)

In the field of medicinal chemistry, 17β-HSD1 inhibitors are of interest due to their potential in hormone-related disorders. Our compound’s structure suggests it could be explored as an inhibitor of this enzyme, which plays a role in steroid hormone metabolism. Such inhibitors may find applications in conditions like breast cancer, obesity, and metabolic syndrome .

Metabolite Detection in Cell Cultures

Researchers have used similar fluorinated compounds for detecting metabolites in cell cultures. Our compound’s fluorine substitution pattern makes it amenable to gas chromatography-mass spectrometry (GC-MS) analysis. By studying metabolites, scientists gain insights into cellular processes and disease pathways .

Other Synthetic Applications

Beyond the specific fields mentioned, our compound’s fluorine substitution and benzamide moiety open up additional avenues. Researchers can explore its reactivity in various reactions, such as nucleophilic substitutions, acylations, and cyclizations. These synthetic studies contribute to the broader understanding of chemical transformations .

Eigenschaften

IUPAC Name |

2-fluoro-N-[2-(3-methoxybenzoyl)-3-methyl-1-benzofuran-5-yl]benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H18FNO4/c1-14-19-13-16(26-24(28)18-8-3-4-9-20(18)25)10-11-21(19)30-23(14)22(27)15-6-5-7-17(12-15)29-2/h3-13H,1-2H3,(H,26,28) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HDTBHRBUDQFNQV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(OC2=C1C=C(C=C2)NC(=O)C3=CC=CC=C3F)C(=O)C4=CC(=CC=C4)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H18FNO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

403.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-fluoro-N-[2-(3-methoxybenzoyl)-3-methyl-1-benzofuran-5-yl]benzamide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[2-(3,4-dimethoxybenzoyl)-3-methyl-1-benzofuran-6-yl]-3,5-dimethoxybenzamide](/img/structure/B6544251.png)

![N-[3-methyl-2-(4-methylbenzoyl)-1-benzofuran-5-yl]benzamide](/img/structure/B6544268.png)

![(2E)-N-[2-(4-chlorobenzoyl)-7-methoxy-1-benzofuran-3-yl]-3-phenylprop-2-enamide](/img/structure/B6544269.png)

![4-fluoro-N-[3-methyl-2-(4-methylbenzoyl)-1-benzofuran-5-yl]benzamide](/img/structure/B6544282.png)

![N-[2-(3-methoxybenzoyl)-3-methyl-1-benzofuran-5-yl]-4-methylbenzamide](/img/structure/B6544284.png)

![N-[2-(4-methoxybenzoyl)-3-methyl-1-benzofuran-5-yl]-2-methylbenzamide](/img/structure/B6544304.png)

![4-methoxy-N-[3-methyl-2-(4-methylbenzoyl)-1-benzofuran-5-yl]benzamide](/img/structure/B6544306.png)

![3-methoxy-N-[3-methyl-2-(4-methylbenzoyl)-1-benzofuran-5-yl]benzamide](/img/structure/B6544316.png)

![4-chloro-N-[3-methyl-2-(4-methylbenzoyl)-1-benzofuran-5-yl]benzamide](/img/structure/B6544326.png)

![(2E)-N-[2-(4-methoxybenzoyl)-3-methyl-1-benzofuran-5-yl]-3-phenylprop-2-enamide](/img/structure/B6544327.png)

![N-[2-(3,4-dimethoxybenzoyl)-3-methyl-1-benzofuran-5-yl]benzamide](/img/structure/B6544329.png)

![N-[2-(2,5-dimethoxybenzoyl)-3-methyl-1-benzofuran-5-yl]benzamide](/img/structure/B6544337.png)

![4-methoxy-N-[2-(3-methoxybenzoyl)-3-methyl-1-benzofuran-5-yl]benzamide](/img/structure/B6544343.png)